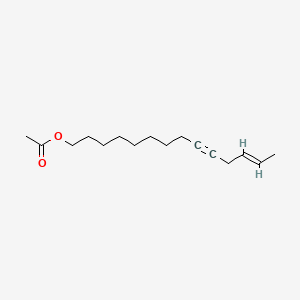

(E)-12-Tetradecen-9-yn-1-ol acetate

Description

Significance of Acetate (B1210297) Esters as Semiochemicals in Insect Communication

Acetate esters are a cornerstone of insect chemical communication, particularly as sex pheromones in moths and butterflies (Lepidoptera). phytojournal.comnih.gov These compounds, often referred to as Type I pheromones, are typically straight-chain molecules with 10 to 18 carbon atoms and one or more sites of unsaturation. nih.gov The acetate group, along with the specific geometry (Z or E) of the double bonds and their position along the carbon chain, are critical determinants of biological activity. This structural specificity ensures that communication is highly selective, preventing interspecies mating. britannica.com

The volatility of acetate esters is well-suited for airborne signaling, allowing them to be released by one insect and detected by another over a distance. The biosynthesis of these pheromones is a complex process, often involving the modification of fatty acids. nih.govnih.gov The diversity of acetate esters used by different insect species is vast, with subtle structural variations leading to unique chemical signals.

The Structural Context of (E)-12-Tetradecen-9-yn-1-ol acetate within Lepidopteran Pheromone Chemistry

This compound is a C16 unsaturated acetate, a chain length that falls within the typical range for lepidopteran pheromones. nih.gov Its structure, however, is distinguished by the presence of a conjugated enyne system—a double bond at the 12th carbon and a triple bond at the 9th carbon. This feature is less common than diene or triene systems found in many identified lepidopteran pheromones. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H26O2 |

| Molecular Weight | 250.38 g/mol |

| CAS Number | 71394-01-9 |

| Structure | A 14-carbon chain with an acetate group at one end, a triple bond at the 9th carbon, and a trans double bond at the 12th carbon. |

This table is interactive. Click on the headers to sort.

Research Landscape and Knowledge Gaps Pertaining to this compound

Despite the well-established importance of acetate esters in insect communication, specific research on this compound is notably limited. While its chemical properties are documented in chemical databases, there is a significant lack of published studies detailing its identification as a natural product from any insect species or its activity in electrophysiological or behavioral assays.

The primary knowledge gap surrounds the biological function of this compound. It is currently unknown whether this compound serves as a pheromone, a pheromone antagonist, or if it has any other semiochemical role. Its structural similarity to known lepidopteran pheromones suggests it could be a candidate for such a function, but empirical evidence is required to substantiate this.

Future research should focus on:

Identification in nature: Screening of pheromone gland extracts from a wide range of lepidopteran species to determine if this compound is naturally produced.

Electrophysiological studies: Using techniques like electroantennography (EAG) and single-sensillum recording (SSR) to test the responsiveness of insect antennae to synthetic this compound.

Behavioral assays: Conducting wind tunnel and field trapping experiments to assess whether the compound elicits a behavioral response in any insect species, either alone or in combination with other known pheromone components.

The study of unique structures like this compound holds the potential to expand our understanding of the structural diversity and evolution of insect pheromones. The presence of the enyne functionality offers a compelling avenue for investigating the subtleties of pheromone-receptor interactions and the chemical basis of species specificity in insect communication.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71394-01-9 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

[(E)-tetradec-12-en-9-ynyl] acetate |

InChI |

InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5,8-15H2,1-2H3/b4-3+ |

InChI Key |

XEGTWQITZCHUAR-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C/CC#CCCCCCCCCOC(=O)C |

Canonical SMILES |

CC=CCC#CCCCCCCCCOC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Biological Identification

Spectroscopic and Chromatographic Identification Techniques in Natural Extracts

The identification of pheromones from complex natural extracts relies on the combination of powerful separation and detection techniques. Gas chromatography, mass spectrometry, and electroantennography are the cornerstone analytical tools in this field.

Gas chromatography-mass spectrometry (GC-MS) is an indispensable technique for the structural elucidation of volatile and semi-volatile compounds like insect pheromones. In this method, the complex mixture from a pheromone gland extract is first injected into a gas chromatograph. The GC separates the individual components based on their boiling points and interaction with the stationary phase of the GC column. Each separated compound then enters a mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic ions.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the fragments. By analyzing this fragmentation pattern, chemists can deduce the molecular weight and structural features of the compound, such as chain length and the presence of functional groups. For example, the sex pheromone components of the Asian corn borer, Ostrinia furnacalis, were confirmed using GC-MS in selected ion monitoring mode, which provides high sensitivity and specificity for target compounds. nih.gov This technique was also critical in analyzing the pheromone gland extracts of Euzophera pyriella to identify its pheromone components. researchgate.net

While GC-MS can identify the chemical structures present in an extract, it cannot determine which of those compounds are biologically active. The integration of gas chromatography with electroantennography (GC-EAD) solves this problem by using the insect's own antenna as a highly sensitive and specific biological detector.

In a GC-EAD setup, the effluent from the gas chromatography column is split into two paths. One path goes to a standard GC detector (like a Flame Ionization Detector, FID), while the other is directed over an excised insect antenna mounted between two electrodes. When a compound that the insect can smell elutes from the column and passes over the antenna, it triggers a measurable nerve impulse, which is recorded as a voltage change (an electroantennogram).

By simultaneously recording the output from the standard detector and the antenna, researchers can pinpoint exactly which chemical peaks in the chromatogram are responsible for eliciting a physiological response in the insect. This technique was instrumental in confirming the biological activity of synthetic pheromone components for O. furnacalis and was used to demonstrate that biologically produced (Z,E)-9,12-tetradecadienyl acetate (B1210297) elicited clear antennal responses in male moths. nih.gov

Biosynthesis and Enzymatic Pathways

Proposed Biosynthetic Routes to Tetradecenyl and Tetradecadienyl Acetates in Insects

The production of C10–C18 straight-chain pheromones, which can be alcohols, aldehydes, or acetates, originates from fundamental fatty acid synthesis. oup.comnih.gov The pathway typically begins with saturated fatty acid precursors that undergo a sequence of desaturation, chain shortening, and functional group modifications to yield the final active compounds. plos.org

The biosynthesis of most lepidopteran sex pheromones starts with common saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18). oup.complos.org These initial building blocks are produced through the standard fatty acid synthesis pathway, which begins with acetyl-CoA. nih.gov Acetyl-CoA is first converted to malonyl-CoA, and these two molecules are then catalyzed by fatty acid synthase (FAS) to build and elongate the fatty acid chain. nih.gov While chain elongation is a part of general fatty acid metabolism, pheromone biosynthesis often relies more heavily on the modification of existing C16 and C18 chains rather than extensive elongation to produce the typical C14, C16, or C18 backbones of many pheromones. plos.org

Desaturation is a critical step that introduces double bonds at specific positions within the fatty acyl chain, creating the diversity seen in pheromone structures. nih.gov This process is catalyzed by a family of enzymes known as fatty acyl-CoA desaturases (FADs). oup.com

Δ9 Desaturases : These enzymes introduce the first double bond, typically at the 9th carbon position of a saturated fatty acyl-CoA. oup.com This is a common initial step in many pheromone biosynthetic pathways.

Δ11 Desaturases : This group of enzymes is crucial for creating monounsaturated and polyunsaturated pheromone precursors. pnas.org They introduce a double bond at the 11th carbon position. In some cases, a single desaturase enzyme can exhibit bifunctionality, catalyzing multiple, distinct desaturation steps. For instance, the desaturase in Bombyx mori (silkmoth) is responsible for both Z11 desaturation and a subsequent Δ10,12 desaturation to create a conjugated diene system. pnas.org

Δ12 Desaturases : These enzymes introduce a second double bond into a monounsaturated fatty acid, such as oleic acid, to produce linoleic acid (a C18:2 fatty acid). biologists.comnih.gov While animals are generally unable to synthesize linoleic acid de novo, some insect species, particularly in the Hymenoptera, have evolved Δ12-desaturases. biologists.com Phylogenetic analyses suggest that these insect Δ12-desaturases have evolved independently and repeatedly from Δ9-desaturases, acquiring a specialized function in producing precursors for chemical signals. biologists.comnih.gov

The combination and sequence of these desaturation events are key determinants of the final pheromone component's structure.

To achieve the correct chain length for a specific pheromone, which is often shorter than the initial C16 or C18 precursor, insects employ a controlled version of the beta-oxidation cycle. oup.complos.org This process systematically shortens the fatty acyl chain, typically by two carbons per cycle. oup.com The cycle involves four enzymatic reactions that occur in peroxisomes:

Acyl-CoA oxidase converts the acyl-CoA to a trans-2-enoyl-CoA.

A multifunctional enzyme hydrates the trans-2-enoyl-CoA.

The same multifunctional enzyme oxidizes the product to a 3-ketoacyl-CoA.

A 3-ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and a new acyl-CoA that is two carbons shorter. oup.com

Unlike metabolic beta-oxidation which continues until the fatty acid is completely broken down, pheromone biosynthesis requires the process to terminate after a specific number of cycles (often one to three) to yield acyl-CoAs of the desired C10 to C14 length. oup.com The precise mechanisms that terminate this cycle to generate specific chain lengths are a key area of research. nih.gov

The final steps in the biosynthesis of acetate (B1210297) pheromones occur in the specialized pheromone gland and involve two key enzyme classes. nih.gov

Fatty Acyl Reductase (FAR) : This enzyme catalyzes the reduction of the fatty acyl-CoA precursor to its corresponding alcohol. nih.gov FARs are pivotal in the pathway, and their substrate specificity can significantly influence the final composition of the pheromone blend. nih.govnih.gov Studies have shown that some FARs are highly selective for precursors of a specific chain length and degree of unsaturation, while others are more promiscuous. nih.gov This selectivity is a major control point in ensuring the production of the correct alcohol intermediate. nih.gov

Acetyltransferase (ACT) : Once the fatty alcohol is formed, an acetyltransferase catalyzes the final step, transferring an acetyl group (from acetyl-CoA) to the alcohol to form the acetate ester. nih.govnih.gov In contrast to the high specificity of some FARs, acetyltransferases involved in pheromone biosynthesis often exhibit low substrate specificity, meaning they can convert a wide range of fatty alcohols into their corresponding acetates. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Tetradecenyl Acetates

| Enzyme Class | Function | Precursor(s) | Product(s) | Specificity/Control Point |

|---|---|---|---|---|

| Fatty Acyl-CoA Desaturase (FAD) | Introduces double bonds | Saturated/Monounsaturated Acyl-CoA | Unsaturated Acyl-CoA | Regio- and stereospecificity determines bond position and geometry. |

| Acyl-CoA Oxidase/Thiolase | Shortens carbon chain | C16/C18 Acyl-CoA | C14/C12 Acyl-CoA + Acetyl-CoA | Controlled termination after 1-3 cycles yields specific chain lengths. oup.com |

| Fatty Acyl Reductase (FAR) | Reduces acyl group to alcohol | Unsaturated Fatty Acyl-CoA | Fatty Alcohol | High substrate specificity often controls the final pheromone profile. nih.gov |

| Acetyltransferase (ACT) | Esterification to acetate | Fatty Alcohol + Acetyl-CoA | Fatty Alcohol Acetate | Generally low substrate specificity. nih.gov |

Regulation of Pheromone Biosynthesis

The production of sex pheromones is a tightly regulated process, often synchronized with specific environmental cues (like the daily light-dark cycle), the insect's age, and mating status to maximize reproductive success. nih.gov

A primary regulator of sex pheromone production in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). wikipedia.orgpnas.org PBAN belongs to a family of neuropeptides characterized by a conserved C-terminal FXPRLamide motif, which is essential for its biological activity. nih.govfrontiersin.org

This neurohormone is produced in the subesophageal ganglion (a part of the insect's brain) and is released into the hemolymph (insect blood) during the scotophase (dark period), which is when most moths are reproductively active. nih.govpnas.org Upon reaching the pheromone gland, PBAN binds to a specific G protein-coupled receptor (GPCR) on the surface of the gland cells. nih.govpnas.orgnih.gov This binding event triggers an intracellular signaling cascade, leading to an influx of calcium ions and an increase in cyclic AMP (cAMP) levels. pnas.orgfrontiersin.org This cascade ultimately activates key enzymes in the biosynthetic pathway, such as acetyl-CoA carboxylase, initiating the production of the pheromone. frontiersin.org PBAN release is significantly reduced after mating, which contributes to the cessation of pheromone production and calling behavior in females. nih.govwikipedia.org

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| (E)-12-Tetradecen-9-yn-1-ol acetate | |

| Palmitic acid | C16:0 |

| Stearic acid | C18:0 |

| Oleic acid | |

| Linoleic acid | |

| Acetyl-CoA | |

| Malonyl-CoA | |

| trans-2-enoyl-CoA | |

| 3-ketoacyl-CoA | |

| Pheromone Biosynthesis Activating Neuropeptide | PBAN |

Gene Characterization and Transcriptome Analysis of Pheromone Glands

Transcriptome analysis of pheromone glands from various moth species has been instrumental in identifying candidate genes involved in pheromone biosynthesis. nih.gov For instance, in the Asian corn borer, Ostrinia furnacalis, a pest known to use acetate esters as sex pheromones, transcriptome sequencing of its pheromone glands has revealed a suite of genes potentially involved in the production of its specific pheromone blend, which includes (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate. nih.govfrontiersin.org Although not the specific compound of focus, this research highlights the methodologies used to uncover the genetic basis of pheromone production.

These analyses typically identify genes encoding for:

Fatty Acyl-CoA Desaturases (FADs): These enzymes are crucial for introducing double bonds at specific positions in the fatty acid chain, a key step in determining the structure of the final pheromone component. researchgate.net

Fatty Acyl-CoA Reductases (FARs): FARs are responsible for reducing the fatty acyl-CoA precursor to the corresponding alcohol. epa.gov

Acetyltransferases (ATs): These enzymes catalyze the final step of ester formation, transferring an acetyl group to the fatty alcohol. The genes for these enzymes in moths are yet to be definitively identified. nih.gov

Table 1: Candidate Genes Identified from Pheromone Gland Transcriptomes

| Gene Family | Function | Example Organism | Reference |

| Fatty Acyl-CoA Desaturases (FADs) | Introduces double bonds in fatty acid chains | Agrotis segetum | epa.gov |

| Fatty Acyl-CoA Reductases (FARs) | Reduces fatty acyl-CoA to fatty alcohols | Agrotis segetum | epa.gov |

| Acetyl-CoA Carboxylase (ACC) | Involved in the initial steps of fatty acid biosynthesis | Ostrinia furnacalis | nih.govfrontiersin.org |

| Calcineurin (CaN) | Part of the PBAN signaling pathway regulating biosynthesis | Ostrinia furnacalis | nih.govfrontiersin.org |

Heterologous Bioproduction of Pheromone Analogs

The chemical synthesis of insect pheromones can be a costly and complex process. epa.gov Consequently, there is significant interest in developing biological systems for the production of these compounds and their analogs.

Metabolic Engineering in Yeast (e.g., Saccharomyces cerevisiae) for Production of Related Compounds

The yeast Saccharomyces cerevisiae has emerged as a promising platform for the heterologous production of moth pheromone components. nih.govresearchgate.net Its well-characterized genetics and metabolic pathways make it amenable to engineering for the production of novel compounds. nih.govresearchgate.net

Researchers have successfully engineered S. cerevisiae to produce various moth pheromone precursors and components. epa.govnih.gov This is typically achieved by introducing the genes for the key biosynthetic enzymes, such as desaturases and reductases from moths, into the yeast. epa.gov The yeast's native fatty acid metabolism then provides the necessary precursors. epa.gov

For example, co-expression of a Δ11-desaturase and a fatty-acyl reductase from the turnip moth, Agrotis segetum, in S. cerevisiae resulted in the production of (Z)-11-hexadecenol, a common pheromone component. epa.gov In another study, the oleaginous yeast Yarrowia lipolytica was engineered to produce (Z)-hexadec-11-en-1-ol and (Z)-tetradec-9-en-1-ol. nih.govlu.se To improve yields, the yeast was further engineered by reducing the degradation of fatty alcohols and downregulating the accumulation of storage lipids. nih.govlu.selu.se

The production of acetate esters, such as analogs of this compound, has also been demonstrated. The production of (Z)-tetradec-9-en-1-yl acetate, the main pheromone component of the fall armyworm Spodoptera frugiperda, was achieved in engineered yeast. nih.govlu.se Furthermore, the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate (ZETA) was established in yeast by expressing a pathway involving a desaturase, a fatty acyl reductase, and an acetyltransferase. nih.gov

Table 2: Examples of Moth Pheromone Analogs Produced in Engineered Yeast

| Compound | Host Organism | Engineering Strategy | Reference |

| (Z)-11-hexadecenol | Saccharomyces cerevisiae | Co-expression of desaturase and reductase from Agrotis segetum | epa.gov |

| (Z)-hexadec-11-en-1-ol | Yarrowia lipolytica | Reconstruction of biosynthetic pathway, metabolic engineering to reduce degradation and storage lipid accumulation | nih.govlu.se |

| (Z)-tetradec-9-en-1-ol | Yarrowia lipolytica | Reconstruction of biosynthetic pathway, metabolic engineering to reduce degradation and storage lipid accumulation | nih.govlu.se |

| (Z)-tetradec-9-en-1-yl acetate | Yarrowia lipolytica | Oxidation of fermented fatty alcohols and subsequent acetylation | nih.govlu.se |

| (Z,E)-9,12-tetradecadienyl acetate | Saccharomyces cerevisiae | Expression of desaturase, reductase, and acetyltransferase | nih.gov |

Potential for Production in Transgenic Plants

Transgenic plants offer a scalable and potentially cost-effective platform for the production of insect pheromones. nih.govusda.gov Plants naturally produce a wide range of fatty acids, which can serve as precursors for pheromone biosynthesis. nih.gov By introducing the necessary biosynthetic genes from insects, plants can be engineered to "grow" pheromones. usda.govfuturefarming.com

Proof-of-concept studies have demonstrated the feasibility of this approach. For example, Nicotiana benthamiana plants have been transiently engineered to produce and even release moth pheromone components, including (Z)-11-hexadecenol, (Z)-11-hexadecenal, and (Z)-11-hexadecenyl acetate. nih.govnih.gov The expression of the biosynthetic genes in the trichomes, the small hair-like structures on the plant surface, was shown to enhance the release of these volatile compounds. nih.gov

Stable transformation of plants for pheromone production has also been achieved. In one study, Nicotiana benthamiana was stably transformed with a multigene construct encoding the pheromone biosynthetic pathway, leading to the accumulation of (Z)-11-hexadecenol and (Z)-11-hexadecenyl acetate. nih.gov Another promising approach involves the production of pheromone precursors in the seeds of oilseed crops like Camelina sativa (false flax). nih.govfuturefarming.com This strategy leverages the high oil content of the seeds for efficient extraction and subsequent conversion to the final pheromone product. usda.gov

The development of "pheromone-emitting trap plants" is another area of active research. vt.edu Such plants could provide a continuous and targeted release of pheromones for pest management, reducing the need for synthetic pheromone applications. vt.edu

Table 3: Examples of Moth Pheromone Analogs Produced in Transgenic Plants

| Compound/Precursor | Plant Species | Expression System | Key Findings | Reference |

| (Z)-11-hexadecenol | Nicotiana benthamiana | Transient and Stable Transformation | Production and release of pheromone components demonstrated. | nih.govnih.gov |

| (Z)-11-hexadecenyl acetate | Nicotiana benthamiana | Transient and Stable Transformation | Accumulation in plant tissues and potential for release. | nih.govnih.gov |

| Pheromone Precursors | Camelina sativa | Stable Transformation | Production in seed oil offers a scalable source. | nih.govfuturefarming.com |

Chemical Synthesis Methodologies

Total Synthesis Approaches to (E)-12-Tetradecen-9-yn-1-ol acetate (B1210297)

A plausible and efficient total synthesis can be designed around the coupling of two smaller building blocks:

A fragment containing the C1-C9 portion with the terminal alcohol (or a protected form thereof).

A C10-C14 fragment containing the E-configured double bond.

The core of the strategy lies in the formation of the C-C triple bond (alkyne) by coupling these fragments. For instance, a C9 halo-alkane derivative could be coupled with a C5 terminal alkyne fragment via an acetylide displacement reaction. Alternatively, a Sonogashira coupling could be employed, joining a terminal alkyne with a vinyl halide. The specific route chosen often depends on the availability of starting materials and the desired efficiency. A key challenge in any total synthesis is maintaining the integrity of the functional groups throughout the sequence rsc.org.

Stereoselective Synthesis of Olefinic and Acetylenic Moieties

The biological activity of pheromones is critically dependent on their stereochemistry. Therefore, the methods used to construct the double and triple bonds must be highly stereoselective.

The creation of the (E)- or trans-double bond is a critical step in the synthesis of this specific pheromone. Several powerful reactions in organic chemistry can achieve this with high fidelity.

Reduction of Alkynes: One of the most reliable methods for generating an (E)-alkene is the reduction of an internal alkyne using sodium metal in liquid ammonia (B1221849) youtube.com. This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion between the alkyl groups before being protonated youtube.com. For synthesizing the target compound, a tetradec-12-en-9-yne precursor would be reduced under these conditions to yield the desired (E)-alkene. While effective, this method's main drawback is the need for cryogenic temperatures and specialized handling of ammonia and sodium metal. Alternative methods for the trans reduction of alkynes have been developed to offer milder conditions missouri.eduresearchgate.net. In contrast, to produce a (Z)-alkene, a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is typically used for the syn-hydrogenation of an alkyne youtube.comnih.gov.

Wittig Reaction: The Wittig reaction, which couples a phosphorus ylide with an aldehyde or ketone, is a cornerstone of alkene synthesis numberanalytics.com. While standard Wittig reactions with non-stabilized ylides often favor the Z-isomer, modifications such as the Schlosser modification can be used to produce the E-isomer with high selectivity. However, a significant drawback is the stoichiometric formation of a phosphine (B1218219) oxide byproduct, which can complicate purification nih.gov.

Olefin Metathesis: Cross-metathesis has emerged as a powerful tool in pheromone synthesis researchgate.netnih.gov. While many early catalysts favored the formation of the thermodynamically stable E-alkene, highly Z-selective catalysts have also been developed nih.gov. By choosing the appropriate ruthenium-based catalyst, chemists can direct the stereochemical outcome of the reaction between two simpler alkenes to form the desired product.

Organoboranes: The hydroboration of a terminal alkyne with a dialkylborane, followed by hydrolysis, typically leads to an aldehyde. However, alkenylboranes can also participate in cross-coupling reactions. For example, a Suzuki-Miyaura coupling of a B-alkenyl-9-borabicyclo[3.3.1]nonane (alkenyl-9-BBN) reagent with an alkyl halide can produce E-alkenes with excellent selectivity nih.gov.

Grignard Coupling: While Grignard reagents are fundamental for C-C bond formation, their direct use for stereoselective alkene synthesis can be challenging. However, they are integral in creating precursor molecules. For instance, an alkynyl Grignard reagent can be used to form conjugated enynes by reacting with an alkenyl bromide in the presence of an iron catalyst organic-chemistry.org.

Table 1: Comparison of Strategies for E-Alkene Synthesis

| Method | Reagents/Catalyst | Stereoselectivity | Advantages | Disadvantages |

| Alkyne Reduction | Na / NH₃(l) | High (E-selective) | Reliable, high stereochemical control. youtube.com | Requires cryogenic conditions, hazardous reagents. missouri.edu |

| Wittig Reaction | Phosphorus Ylide + Aldehyde | Variable (can be E-selective) | Versatile, well-established. numberanalytics.com | Stoichiometric byproduct, potential for isomer mixtures. nih.govresearchgate.net |

| Olefin Metathesis | Ru-based catalyst | Good to Excellent (catalyst dependent) | High functional group tolerance, atom economical. nih.gov | Catalyst can be expensive, may require optimization. |

| Organoborane Coupling | Alkenyl-9-BBN + Alkyl Halide, Ni catalyst | High (E-selective) | Mild conditions, excellent selectivity from terminal alkynes. nih.gov | Requires preparation of organoborane reagents. |

The internal alkyne moiety is another key structural feature. It is typically constructed using carbon-carbon coupling reactions.

Nucleophilic Substitution with Acetylides: A common and straightforward method involves the deprotonation of a terminal alkyne using a strong base (like NaNH₂ or n-BuLi) to form a nucleophilic acetylide anion youtube.com. This anion can then displace a halide or other suitable leaving group from an alkyl electrophile in an Sₙ2 reaction to form the internal alkyne organic-chemistry.org. For the target molecule, this could involve reacting the acetylide of 1-pentyne (B49018) with a 9-halo-nonan-1-ol derivative.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a highly efficient method for forming C(sp)-C(sp²) bonds organic-chemistry.org. It involves the reaction of a terminal alkyne with a vinyl or aryl halide. To construct the enyne system directly, one could couple a terminal alkyne with an appropriate vinyl halide.

Double Elimination: Alkynes can also be formed from alkenes via a two-step process of halogenation followed by a double dehydrohalogenation reaction using a strong base like sodium amide masterorganicchemistry.com. This method is less direct for building the target molecule but is a fundamental route to alkynes.

Acetylation Reactions for Ester Formation

The final step in the synthesis is the conversion of the terminal hydroxyl group to an acetate ester. This is typically a high-yielding and straightforward transformation.

Acetylation with Acetic Anhydride: The most common method is the reaction of the alcohol with acetic anhydride. This reaction is often catalyzed by a base, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), or an acid. The reaction proceeds readily to give the desired acetate ester nih.gov. For long-chain unsaturated alcohols, the conditions are generally mild to avoid isomerization or degradation of the sensitive double and triple bonds epa.govresearchgate.net. Solvent-free conditions have also been developed to make the process more environmentally friendly.

Comparison of Synthetic Efficiency and Stereoselectivity for Analogous Pheromones

Olefin Metathesis: In recent years, olefin metathesis has become a highly competitive strategy. It allows for the convergent coupling of two simpler olefin fragments, often in a single step with high stereocontrol dictated by the catalyst nih.gov. For complex pheromones, this can significantly shorten the synthetic sequence compared to multi-step routes involving protection, coupling, and functional group manipulation. The primary trade-off is often the cost and sensitivity of the organometallic catalyst.

Biological Activity and Chemosensory Mechanisms

Role as a Pheromone Component (Hypothesized)

Based on the chemical structures of identified insect pheromones, (E)-12-Tetradecen-9-yn-1-ol acetate (B1210297) is hypothesized to function as a pheromone component. researchgate.netnih.govnih.govnih.govresearchgate.net Pheromones are chemical signals released by an organism that trigger a social response in members of the same species. khanacademy.orgfrontiersin.orgresearchgate.net In insects, these chemical cues are fundamental for a variety of behaviors crucial for survival and reproduction. frontiersin.orgresearchgate.net

Sex Attractant Properties for Specific Insect Species (based on analogs)

It is proposed that (E)-12-Tetradecen-9-yn-1-ol acetate could act as a sex attractant for certain insect species, a role well-documented for structurally similar compounds. researchgate.netgoogle.com For many moth species, females release a species-specific blend of chemicals to attract males over long distances for mating. frontiersin.org For instance, the compound (Z,E)-9,12-tetradecadien-1-ol acetate is a major sex pheromone component for numerous stored-product moth species and is used for mating disruption and monitoring. nih.govnih.govresearchgate.netepa.gov Similarly, (Z)-9-tetradecen-1-ol acetate has been identified as the sex pheromone of the fall armyworm. nih.gov The specificity of these chemical signals is often determined by the precise ratio and composition of the pheromone blend.

Influence on Mating Behavior and Reproductive Isolation (based on analogs)

The precise blend of pheromone components plays a critical role in initiating and orchestrating mating behaviors, and also in maintaining reproductive isolation between closely related species. nih.gov Minor components in a pheromone blend can significantly enhance or inhibit the attraction of males, ensuring that only conspecifics are attracted. nih.gov For example, in the genus Adoxophyes, different species produce varying ratios of (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate, and the addition of other minor compounds can either increase attraction or act as an antagonist, thus preventing interbreeding. nih.gov This chemical specificity is a key evolutionary mechanism for maintaining distinct species.

Insect Chemoreception and Olfactory Processing

The detection of pheromones by insects is a highly sensitive and specific process mediated by a sophisticated chemosensory system. frontiersin.orgnih.gov This system involves specialized anatomical structures on the antennae and a cascade of molecular events that translate a chemical signal into a behavioral response.

Olfactory Receptor Sensilla and Neurons on Antennae

Insect antennae are covered in thousands of hair-like structures called sensilla, which house the olfactory sensory neurons (OSNs) responsible for detecting airborne chemical cues. frontiersin.orgresearchgate.netnih.govnih.gov These sensilla have pores on their surface that allow pheromone molecules to enter and come into contact with the dendrites of the OSNs. nih.govyoutube.com Different classes of sensilla are often specialized for detecting particular types of odors; for example, trichoid sensilla are typically involved in pheromone detection. nih.gov The OSNs within these sensilla are highly specialized, with some neurons tuned to detect specific pheromone components. pnas.org

Role of Pheromone Binding Proteins (PBPs) in Ligand Transport and Recognition

Once a hydrophobic pheromone molecule enters the aqueous environment of the sensillum lymph, it is bound by Pheromone Binding Proteins (PBPs). frontiersin.orgnih.govnih.gov PBPs are a class of odorant-binding proteins (OBPs) that are highly concentrated in the sensillum lymph and are thought to solubilize and transport the pheromone molecules to the olfactory receptors on the dendritic membrane of the OSNs. frontiersin.orgfrontiersin.orgnih.govnih.gov This transport is a crucial step in the olfactory process, ensuring the efficient delivery of the ligand to its receptor. google.com PBPs may also play a role in the rapid inactivation of pheromones, which is necessary for the insect to resolve intermittent pheromone signals and navigate towards the source. nih.govnih.gov

Molecular Mechanisms of Odorant Receptor (OR) Activation and Signal Transduction

The binding of a pheromone to its specific Odorant Receptor (OR) on the surface of an OSN initiates a signal transduction cascade. nih.govnih.govelsevierpure.com Insect ORs are a unique family of ligand-gated ion channels that typically form a complex with a highly conserved co-receptor called Orco. frontiersin.org When the pheromone binds to the OR, it causes a conformational change in the receptor complex, leading to the opening of an ion channel. youtube.comnih.gov The resulting influx of ions depolarizes the neuron, generating an electrical signal that is then transmitted to the insect's brain. khanacademy.orgyoutube.com The brain then integrates these signals to produce an appropriate behavioral response, such as flight towards a potential mate. youtube.com While the primary mechanism is thought to be ionotropic, there is also evidence suggesting the involvement of metabotropic, or G protein-mediated, signaling pathways in some cases. frontiersin.orgnih.govnih.gov

Other Biological Activities of Structurally Related Compounds

While the primary focus is often on insect chemical communication, structurally related compounds can exhibit other significant biological effects. An example is 11,13-dimethyl-12-tetradecen-1-ol acetate , which has been identified as a natural product in certain plant species and is associated with antimicrobial properties.

Recent research has identified 11,13-dimethyl-12-tetradecen-1-ol acetate as a significant constituent of the essential oil extracted from the leaves of Acanthus polystachyus. In a 2023 study, this compound constituted 10.14% of the total essential oil composition as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov The study noted that the major compounds found in the essential oil are known to be bioactive. nih.gov

The essential oil of A. polystachyus demonstrated potent antimicrobial and antibiofilm activity against a range of pathogenic microbes. nih.gov It showed high inhibition against bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, as well as the fungus Candida albicans. nih.gov The minimum inhibitory concentration (MIC) for the essential oil was between 0.31-0.62 μL/mL, indicating its potential to inhibit microbial growth and biofilm formation. nih.gov Although the antimicrobial effects were determined for the essential oil as a whole, the presence of 11,13-dimethyl-12-tetradecen-1-ol acetate as a major component suggests it may contribute to these observed biological activities.

Another study from 2015 identified 11,13-dimethyl-12-tetradecen-1-ol acetate in the ethanolic leaf extract of Premna serratifolia, where it represented 5.13% of the identified compounds. jbsd.in

The table below details the major chemical constituents identified in the essential oil of Acanthus polystachyus alongside 11,13-dimethyl-12-tetradecen-1-ol acetate .

Table 1: Major Bioactive Compounds Identified in the Essential Oil of Acanthus polystachyus

| Compound Name | Abundance (%) | Known Bioactive Function |

|---|---|---|

| Stearyl alcohol | 25.38% | Bioactive |

| cis-9-Tetradecenoic acid, isobutyl ester | 22.95% | Bioactive |

| Butyl 9-tetradecenoate | 10.62% | Bioactive |

| 11,13-dimethyl-12-tetradecen-1-ol acetate | 10.14% | Bioactive |

| Ginsenol | 3.48% | Bioactive |

| Diisooctyl phthalate | 2.54% | Bioactive |

Data sourced from a 2023 study on Acanthus polystachyus. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of (E)-12-Tetradecen-9-yn-1-ol acetate (B1210297), enabling the separation of the target compound from impurities and its various isomers.

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like pheromone acetates. It is frequently used to determine the purity of synthetic batches and to analyze the composition of pheromone blends. For related tetradecenyl acetate compounds, GC is a standard method for analysis. nist.govnist.govnist.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both quantitative data and structural information. In the analysis of pheromone gland extracts of related moth species, GC-MS has been instrumental in identifying individual components. jbsd.inresearchgate.net For instance, in the analysis of Euzophera pyriella pheromone extracts, a DB-5 capillary column was used with a temperature program starting at 50°C and ramping up to 270°C. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for compounds that may not be suitable for the high temperatures of GC or when non-volatile matrix components are present. Reversed-Phase HPLC (RP-HPLC) is a common mode used for separating pheromone isomers. walshmedicalmedia.com For example, a method for a related compound, (9E,12Z)-9,12-Tetradecadien-1-ol acetate, utilizes a reverse-phase Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This demonstrates HPLC's capability to achieve fine separations necessary for assessing isomeric purity. walshmedicalmedia.comsielc.com

Table 1: Comparison of GC and HPLC for Pheromone Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation based on volatility and interaction with a stationary phase in a capillary column. | Separation based on polarity and interaction with a packed column and a liquid mobile phase. |

| Typical Application | Purity assessment, analysis of volatile pheromone blends, identification of components in extracts. jbsd.inresearchgate.net | Isomer separation, analysis of less volatile compounds, preparative separations. sielc.com |

| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Photodiode Array (PDA), UV Detector, Mass Spectrometry (MS). |

| Advantages | High resolution, high sensitivity, well-established methods for pheromones. | Operates at lower temperatures, versatile, suitable for preparative scale. sielc.com |

The resolution of geometric (E/Z) and positional isomers is a significant challenge in pheromone analysis. Advanced column technologies in both GC and HPLC offer enhanced selectivity to meet this challenge.

For HPLC, columns with different stationary phase chemistries are employed to improve isomer separation. Phenyl and Pentafluorophenyl (PFP) columns provide unique selectivity mechanisms, including π-π interactions, which are beneficial for separating isomers containing double or triple bonds. welch-us.com These columns are particularly effective for positional isomers. welch-us.compyvot.tech For cis-trans isomers, which are structurally similar to the E/Z isomers of unsaturated compounds like (E)-12-Tetradecen-9-yn-1-ol acetate, specialized columns such as C30 or certain amide columns can offer superior resolution compared to standard C18 phases. welch-us.compyvot.tech The choice of column depends on the specific isomeric pair, with PFP columns showing excellent performance when there are differences in the electronegativity of groups on the molecule. pyvot.tech

In GC, the use of capillary columns with polar stationary phases (e.g., those containing cyanopropyl polysiloxane) is a common strategy to achieve separation of geometric isomers of long-chain unsaturated acetates. The polarity of the stationary phase enhances the differential interaction with the isomers, leading to different retention times.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and for analyzing its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the carbon skeleton, the location of the double and triple bonds, and the stereochemistry of the double bond (E or Z). For related unsaturated long-chain alcohols and acetates, the chemical shifts and coupling constants of the protons around the double bond are diagnostic for determining its geometry. researchgate.net For an (E)-configured double bond, the coupling constant (J-value) for the vinylic protons is typically larger (around 15 Hz) than for a (Z)-isomer (around 10 Hz). The signals from the acetyl group (a singlet around 2.0 ppm in ¹H NMR and a signal around 170 ppm in ¹³C NMR) confirm the presence of the acetate ester functionality. researchgate.net

Mass Spectrometry (MS), especially when coupled with GC (GC-MS), provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which serves as a chemical fingerprint. researchgate.net For this compound (C₁₆H₂₆O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 250.38. epa.govchemicalbook.com

Electron Ionization (EI) is a common ionization technique used in GC-MS. The fragmentation pattern in EI-MS for long-chain acetates is often characterized by a prominent peak resulting from the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion, leading to a fragment ion at [M-60]⁺. Other characteristic fragments arise from cleavages along the hydrocarbon chain, particularly at positions allylic or propargylic to the unsaturated bonds, which can help in locating the positions of the double and triple bonds. The NIST WebBook provides mass spectra for many related tetradecenyl acetate isomers, which show these characteristic fragmentation patterns. nist.govnist.govnist.gov

Table 2: Key Spectroscopic Data for this compound and Related Structures

| Technique | Expected Observation for this compound | Reference Information from Related Compounds |

|---|---|---|

| ¹H NMR | Vinylic protons with a coupling constant (J) ~15 Hz, confirming (E)-geometry. Acetate methyl singlet ~2.0 ppm. | Z/E isomers of 11-tetradecen-1-ol show distinct signals for the CH=CH double bond. researchgate.net |

| ¹³C NMR | Carbonyl carbon of acetate group ~170 ppm. Signals for sp and sp² carbons confirming alkyne and alkene positions. | In ∆11-tetradecen-1-ol, the CH=CH double bond gives signals at 129.35 and 131.54 ppm. researchgate.net |

| Mass Spec (EI) | Molecular ion [M]⁺ at m/z ~250. Prominent fragment at [M-60]⁺ (loss of acetic acid). | Spectra for related tetradecadienyl acetates are available in the NIST WebBook. nist.gov |

Sample Preparation and Extraction Methods from Biological or Environmental Matrices

The effective extraction of this compound from complex samples is a critical first step before instrumental analysis. The choice of method depends on the nature of the sample matrix (e.g., insect glands, air, water, or soil).

For biological samples, such as insect pheromone glands, a common method is solvent extraction. This typically involves excising the gland and soaking it in a small volume of a non-polar organic solvent like hexane (B92381) for a specific period. researchgate.net This process dissolves the lipophilic pheromone components, which can then be concentrated and analyzed directly by GC-MS.

For environmental samples, such as air, techniques like solid-phase microextraction (SPME) or trapping on adsorbent tubes followed by thermal desorption or solvent elution are frequently used. SPME is a solvent-free method where a coated fiber is exposed to the sample, and the analytes adsorb onto the fiber. The fiber is then transferred to the injector of a GC for analysis. This method is highly effective for concentrating trace amounts of semi-volatile compounds from air.

In all cases, care must be taken to avoid contamination and degradation of the analyte. The use of internal standards is also crucial for accurate quantification, compensating for any losses during sample preparation and analysis.

Environmental Fate and Ecological Implications

Degradation Pathways in the Environment

The environmental persistence of (E)-12-Tetradecen-9-yn-1-ol acetate (B1210297) is a key factor in assessing its ecological footprint. Like other naturally occurring and synthetic pheromones, it is subject to various degradation processes that limit its accumulation in the environment.

Enzymatic Degradation by Insect Odorant-Degrading Enzymes (ODEs)

While specific studies on the enzymatic degradation of (E)-12-Tetradecen-9-yn-1-ol acetate are not extensively detailed in the provided search results, the general principles of pheromone degradation by insect enzymes are well-established. Insects possess highly efficient enzymatic systems, primarily located in their antennae where pheromone reception occurs, to rapidly inactivate pheromone molecules. This rapid breakdown is crucial for the insect to detect subsequent pheromone plumes and navigate towards a potential mate. These odorant-degrading enzymes (ODEs) are a key area of research for understanding insect chemical communication and developing novel pest management strategies. The study of these enzymes could lead to the discovery of compounds that block these receptors, interfering with the insect's chemical communication.

Photodegradation and Other Abiotic Processes

Beyond enzymatic action, pheromones are susceptible to degradation from environmental factors. Sunlight, particularly the ultraviolet (UV) component, can break down the chemical structure of pheromones over time, a process known as photodegradation. High temperatures can also contribute to the breakdown or alteration of the pheromone molecule, rendering it inactive. insectslimited.com The rate of degradation is influenced by various environmental conditions such as temperature, humidity, and wind, which can affect the efficacy of pheromone-based products. numberanalytics.com

Ecosystem Impact of Pheromone-Based Technologies

The application of pheromone-based technologies, including those utilizing this compound, has significant implications for the ecosystem, primarily through their high specificity and role in reducing reliance on conventional insecticides.

Selectivity Towards Target Species and Minimal Impact on Non-Target Organisms

A major advantage of pheromone-based pest control is its species-specificity. basf.companchakotmv.ac.in Unlike broad-spectrum insecticides that can harm a wide range of organisms, including beneficial insects like predators and pollinators, pheromones are designed to attract and affect only the target pest species. basf.comresearchgate.net This high selectivity helps to preserve biodiversity and maintain a balanced ecosystem. basf.com Research indicates that straight-chain lepidopteran pheromones, a category that includes derivatives of tetradecenol acetate, are considered to have low toxicity and pose minimal risk to non-target organisms. epa.govepa.gov

However, it is important to note that while the pheromones themselves are highly specific, the traps used in conjunction with them can sometimes capture non-target species, an issue referred to as "bycatch". oup.comusu.eduresearchgate.net The color and design of traps can influence the types and numbers of non-target insects captured. usu.eduresearchgate.net Therefore, optimizing trap design is a crucial aspect of minimizing the impact on beneficial insect populations. researchgate.net

Contribution to Reduced Insecticide Use in Agriculture

Pheromone-based technologies, such as mating disruption and mass trapping, offer a sustainable alternative to conventional insecticides. numberanalytics.comresearchgate.netnih.gov By disrupting the mating cycle of pests, these methods can prevent or significantly reduce pest infestations, thereby decreasing the need for chemical pesticide applications. basf.companchakotmv.ac.in This reduction in insecticide use has numerous environmental benefits, including decreased pollution and reduced risk of insecticide residues in food products. researchgate.netnih.gov The integration of pheromones into Integrated Pest Management (IPM) programs is a key strategy for achieving sustainable and effective pest control. numberanalytics.comgroworganic.com

Future Research Directions and Translational Perspectives

Elucidation of Specific Biological Role(s) of (E)-12-Tetradecen-9-yn-1-ol acetate (B1210297)

While (E)-12-Tetradecen-9-yn-1-ol acetate has been identified as a component of insect pheromone blends, its precise biological role often remains to be fully elucidated. Future research should focus on detailed behavioral assays to determine if it acts as a primary attractant, a synergist that enhances the activity of other pheromone components, or an antagonist that inhibits responses. mdpi.comsciopen.com Understanding its specific function is crucial for its effective use in pest management. jabonline.in For instance, some pheromone analogues have been shown to have inhibitory effects on sexual attraction, which could be exploited in control strategies. sciopen.com

Advanced Stereoselective Synthesis for Enhanced Isomeric Purity

The biological activity of pheromones is often highly dependent on their stereochemistry. mdpi.com Therefore, the development of advanced stereoselective synthesis methods is paramount to produce this compound with high isomeric purity. Methodologies like the alkyne zipper reaction and various coupling reactions are instrumental in constructing the carbon skeleton with the desired stereochemistry. semanticscholar.org Future efforts should aim to improve the efficiency and selectivity of these synthetic routes, potentially employing novel catalysts or enzymatic reactions to achieve near-perfect isomeric purity, which is critical for maximizing biological activity and avoiding non-target effects. mdpi.commdpi.com

High-Throughput Screening of Receptor Binding and Activation for Acetylenic Pheromones

The molecular mechanisms underlying the perception of acetylenic pheromones like this compound are not well understood. High-throughput screening (HTS) of receptor binding and activation can provide valuable insights into these processes. nih.gov By expressing insect olfactory receptors in heterologous systems, such as Xenopus oocytes or cultured cells, researchers can screen a large number of compounds to identify which receptors bind to this specific pheromone and its analogs. nih.gov This approach can help in understanding the structure-activity relationships at the molecular level and can guide the design of more potent and selective pheromone mimics. nih.gov

Development of Novel Delivery Systems for Field Applications

The successful application of pheromones in pest management hinges on effective delivery systems that ensure a controlled and sustained release of the active compound. researchgate.netpsu.edu For a volatile and potentially unstable molecule like this compound, innovative delivery technologies are needed. Future research could focus on developing biodegradable matrices, microencapsulation techniques, or even genetically engineered plants that produce and release the pheromone directly. nih.govazolifesciences.comusda.gov These advanced delivery systems would improve the efficacy and cost-effectiveness of pheromone-based pest control, making it a more viable option for a wider range of agricultural settings. researchgate.netusda.gov

Integration with Emerging Pest Management Technologies

Exploration of Additional Bioactivities for Structurally Similar Analogs

The unique chemical structure of this compound suggests that its structurally similar analogs may possess a range of other biological activities. Research into these analogs could uncover novel compounds with different or enhanced functionalities. sciopen.com For example, slight modifications to the carbon chain length, the position of the double and triple bonds, or the acetate group could lead to compounds that are more potent, more stable, or have different behavioral effects on target insects. scienceopen.com Exploring the bioactivity of a library of analogs could lead to the discovery of new pest management tools or even compounds with applications in other fields.

Q & A

Q. What are the recommended methods for synthesizing (E)-12-Tetradecen-9-yn-1-ol acetate in a laboratory setting?

Methodological Answer: The compound is synthesized via esterification of (E)-12-Tetradecen-9-yn-1-ol with acetic acid in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reaction Setup : Mix equimolar ratios of the alcohol and acetic acid under inert atmosphere.

- Catalysis : Add 1–2% w/w acid catalyst and reflux at 80–100°C for 4–6 hours.

- Purification : Neutralize the catalyst, extract with dichloromethane, and purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Validation : Confirm purity via GC-MS or NMR (e.g., absence of unreacted alcohol peaks at δ 1.2–1.5 ppm in H NMR) .

Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?

Methodological Answer: Characterization involves a combination of techniques:

- GC-MS : Verify molecular ion peak at m/z 250.38 (molecular weight) and fragmentation patterns consistent with the acetylated alkyne structure.

- NMR :

- H NMR: Look for the acetate methyl group at δ 2.05 ppm and olefinic protons (δ 5.2–5.4 ppm) for the (E)-configured double bond.

- C NMR: Confirm the acetyl carbonyl at δ 170–171 ppm and sp-hybridized carbons (alkyne) at δ 70–90 ppm.

- IR Spectroscopy : Detect ester C=O stretch at ~1740 cm and alkyne C≡C stretch at ~2100–2260 cm .

Q. What safety protocols are essential when handling this compound in experimental workflows?

Methodological Answer: Critical safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation.

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact.

- Storage : Keep in sealed containers away from ignition sources (flash point ~150°C) and store at 4–8°C for stability.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Emergency eye wash and shower stations must be accessible .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties of this compound be resolved?

Methodological Answer: Discrepancies in properties like enthalpy of vaporization (ΔvapH) arise from experimental conditions and calibration methods. For example:

| ΔvapH (kJ/mol) | Temperature (K) | Method | Reference |

|---|---|---|---|

| 89.1 | 353–398 | GC | |

| 90.0 | 303–317 | GC | |

| To resolve inconsistencies: |

Q. What methodologies are employed to differentiate stereoisomers of tetradecenyl acetate derivatives?

Methodological Answer: Stereoisomer differentiation (e.g., (E) vs. (Z) or diastereomers) requires:

- Chiral Chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) with hexane/isopropanol mobile phases. Retention times vary based on spatial configuration.

- Polarimetry : Measure optical rotation; (E)-isomers often exhibit distinct optical activity compared to (Z)-isomers.

- NOE NMR : Nuclear Overhauser effect experiments identify spatial proximity of protons (e.g., trans vs. cis double bonds) .

Q. What experimental approaches are used to assess the environmental impact of this compound in ecological studies?

Methodological Answer: Environmental assessments involve:

- Biodegradation Studies : Use OECD 301F test (manometric respirometry) to measure microbial degradation in aqueous systems.

- Toxicity Assays :

- Daphnia magna acute toxicity (EC50) testing.

- Algal growth inhibition (OECD 201).

- Bioaccumulation : Measure log (octanol-water partition coefficient) via shake-flask method; values >3 indicate potential bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.